Sodium disulfide

Übersicht

Beschreibung

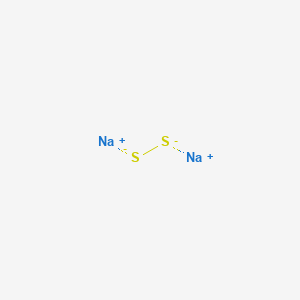

Sodium disulfide is a chemical compound with the molecular formula Na2S2. It is commonly used in various chemical and industrial processes, including the production of paper, textiles, and dyes. Sodium disulfide is also used in scientific research for its unique properties and potential applications.

Wissenschaftliche Forschungsanwendungen

Energy Storage and Batteries

Sodium-Ion Batteries

Sodium disulfide has been explored in the context of sodium-ion batteries. Studies have shown that tin disulfide (SnS2) is a promising anode material for these batteries due to its high specific capacity. However, challenges such as low conductivity and significant volume change during Na+ ion interaction limit its practical application. Advanced designs, like confining SnS2 ultrathin nanosheets in carbon nanostructures, have been developed to improve performance in terms of capacity, stability, and rate capability (Liu et al., 2018).

Advanced Anode Materials

Molybdenum disulfide (MoS2) is another material that has been studied for its potential as an anode in high-performance sodium-ion batteries. Its high specific capacity, abundance, and low cost make it attractive, although challenges like poor cycling stability and unclear electrochemical mechanisms need addressing. Research indicates that fabricating MoS2/carbon nanospheres can significantly enhance capacity and cycling performance, showcasing its potential for practical applications (Wang et al., 2015).

Chemical Synthesis and Reactions

Polymer Modification

Sodium disulfide plays a role in the cleavage of disulfide polymers. Its ability to cleave disulfide links in polymers impacts the yield and molecular weight of the resultant polymers. This cleavage is essential in producing high polymers, as it allows for the control of polymer chain lengths (Fettes & Mark, 1961).

Synthesis of Symmetrical Disulfides

Sodium disulfide is involved in the synthesis of symmetrical disulfides under microwave irradiation conditions. This method showcases the reactivity of sodium disulfide with alkyl halides to produce disulfides efficiently (Wang et al., 2002).

Environmental and Renewable Energy

- Hydrogen Production: The photochemical oxidation of aqueous sodium sulfide under ultraviolet light can produce hydrogen and disulfide ion. This method demonstrates a potential avenue for renewable hydrogen production, with a notable efficiency of up to 27% for hydrogen generation in certain conditions (Linkous et al., 2004).

Eigenschaften

InChI |

InChI=1S/2Na.S2/c;;1-2/q2*+1;-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRKNRDXURUMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[Na+].[S-][S-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium disulfide | |

CAS RN |

22868-13-9 | |

| Record name | Sodium disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22868-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022868139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium sulfide (Na2(S2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B1606654.png)